2-(2,4-dichlorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H20Cl2N4O2 and its molecular weight is 395.28. The purity is usually 95%.
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Scientific Research Applications
Wastewater Treatment and Environmental Impact
Research into the treatment of wastewater from the pesticide industry identifies a variety of compounds, including 2,4-dichlorophenoxyacetic acid (2,4-D) and related chemicals, that require effective removal methods to prevent environmental contamination. Biological processes and granular activated carbon have been shown to remove these compounds by 80-90%, highlighting the importance of evaluating these treatments experimentally for design, efficiency, and cost assessment (Goodwin et al., 2018).
Chemical Synthesis and Drug Development
The synthesis of bioactive molecules often involves the modification of aromatic rings, a principle that may apply to the compound . Thiophene analogues of carcinogens have been synthesized and evaluated for potential carcinogenicity, providing insights into the chemical behavior and biological activities of structurally similar compounds (Ashby et al., 1978).
Analytical and Environmental Chemistry
Studies on the toxicity and environmental behavior of 2,4-D, a related chemical, offer insights into the challenges of assessing and managing the impact of chlorophenoxy compounds. These include their persistence, bioaccumulation potential, and toxic effects on non-target organisms, which are critical considerations for any chemical compound with potential environmental exposure (Zuanazzi et al., 2020).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O2/c19-14-2-3-16(15(20)10-14)26-12-17(25)23-11-13-4-8-24(9-5-13)18-21-6-1-7-22-18/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVZSVULYNUMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.